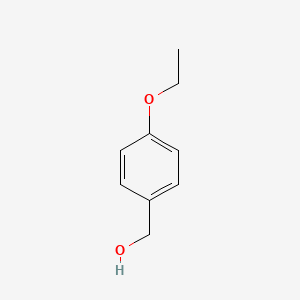

4-Ethoxybenzyl alcohol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFLLQIRBABMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211197 | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-44-4 | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4633ZFA6U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Ethoxybenzyl Alcohol from 4-Ethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxybenzyl alcohol from 4-ethoxybenzaldehyde (B43997), a key chemical transformation in the production of various pharmaceutical intermediates and fine chemicals. This document details the most common and effective reduction methodologies, including catalytic hydrogenation and sodium borohydride (B1222165) reduction, supported by quantitative data, detailed experimental protocols, and safety considerations. The guide is intended to serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis, offering clear and actionable information to support laboratory and scale-up activities.

Introduction

4-Ethoxybenzyl alcohol is a valuable building block in organic synthesis, notably serving as an intermediate in the preparation of various active pharmaceutical ingredients (APIs). Its synthesis from the corresponding aldehyde, 4-ethoxybenzaldehyde, is a fundamental reduction reaction. The efficiency and selectivity of this transformation are critical for the overall yield and purity of the final product. This guide explores the primary synthetic routes, providing a comparative analysis of different methodologies to assist in the selection of the most appropriate process based on scale, available equipment, and desired product specifications.

Synthetic Methodologies and Quantitative Data

The reduction of 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol can be achieved through several methods. The two most prominent and industrially relevant techniques are catalytic hydrogenation and chemical reduction with sodium borohydride.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of aldehydes, often providing near-quantitative yields and high purity. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a versatile and selective reducing agent for aldehydes and ketones. It is a milder reagent compared to lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like ethanol (B145695) and methanol, making it a convenient and safer option for many laboratory applications.

The following table summarizes the quantitative data for the synthesis of 4-ethoxybenzyl alcohol from 4-ethoxybenzaldehyde using these two primary methods.

| Method | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | 4-ethoxybenzaldehyde, Pd/C, H₂, Anhydrous Ethanol, Heat reflux, 6 hours | 99 | High | 1[2] |

| Sodium Borohydride Reduction | 4-ethoxybenzaldehyde, Sodium Borohydride, Absolute Ethanol, Room Temperature | High | Good | 3[4] |

| Modified NaBH₄ Reduction | 4-ethoxybenzaldehyde, NaBH₄, Wet Alumina (solvent-free), Room Temperature, 1-40 min | 85-99 | High | 4[4] |

Experimental Protocols

Catalytic Hydrogenation Protocol

This protocol is based on a large-scale synthesis and can be adapted for laboratory scale with appropriate adjustments to equipment and safety measures.

Materials:

-

4-Ethoxybenzaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Anhydrous Ethanol

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

High-pressure hydrogenation reactor

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants. Perform a leak test with nitrogen before introducing any flammable materials.[2]

-

Charging the Reactor: In a well-ventilated fume hood, charge the reactor with 4-ethoxybenzaldehyde and anhydrous ethanol.[2] Add the 10% Pd/C catalyst. The catalyst should be handled carefully as it can be pyrophoric, especially when dry.[5]

-

Inerting the System: Seal the reactor and purge the system with nitrogen gas several times to remove all oxygen.[2]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. The reaction can be run at atmospheric pressure using a hydrogen balloon for smaller scale reactions.[6] Heat the mixture to reflux and stir vigorously for 6 hours.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and to avoid over-reduction.[5]

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a safe manner. Purge the reactor with nitrogen gas to remove any residual hydrogen.[2]

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition.[7]

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: The crude 4-ethoxybenzyl alcohol can be purified by vacuum distillation to obtain a high-purity product.[2]

Sodium Borohydride Reduction Protocol

This protocol is suitable for laboratory-scale synthesis.

Materials:

-

4-Ethoxybenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Absolute Ethanol (or Methanol/THF)

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzaldehyde (e.g., 3.3 g, 22 mmol) in absolute ethanol (25 mL).[4] The reaction can be performed at room temperature or cooled to 0 °C in an ice bath for better control, especially for larger scale reactions.[8]

-

Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 830 mg, 22 mmol) portion-wise to the stirred solution.[4] The addition should be controlled to manage any temperature increase.

-

Reaction Monitoring: Monitor the reaction progress using TLC. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot indicates the reaction is proceeding.[8][9] The reaction is typically complete within a few hours at room temperature.[8]

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the resulting alkoxide.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction two to three times to ensure complete recovery of the product.[4]

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude 4-ethoxybenzyl alcohol can be purified by silica gel column chromatography to yield the pure product.[4]

Visualization of Pathways and Workflows

Chemical Reaction Pathway

The reduction of 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol is a straightforward conversion of an aldehyde functional group to a primary alcohol.

Caption: Chemical transformation of 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol.

Experimental Workflow for Sodium Borohydride Reduction

The following diagram illustrates the typical laboratory workflow for the synthesis of 4-ethoxybenzyl alcohol using sodium borohydride.

Caption: Workflow for NaBH₄ reduction of 4-ethoxybenzaldehyde.

Safety Considerations

-

4-Ethoxybenzaldehyde: This compound can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Sodium Borohydride: NaBH₄ is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled in a well-ventilated area, and care should be taken to avoid contact with strong acids.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). The reaction should be conducted in a properly functioning fume hood, and the system must be purged with an inert gas before and after the reaction to prevent the formation of explosive mixtures with air.[6][7] A blast shield is recommended for reactions under pressure.[6]

-

Solvents: Ethanol and ethyl acetate are flammable liquids and should be handled away from ignition sources.

Conclusion

The synthesis of 4-ethoxybenzyl alcohol from 4-ethoxybenzaldehyde is a well-established and efficient process. Both catalytic hydrogenation and sodium borohydride reduction offer high yields and purity. The choice of method will depend on the scale of the synthesis, available equipment, and safety infrastructure. Catalytic hydrogenation is often preferred for large-scale industrial production due to its high efficiency and atom economy. Sodium borohydride reduction provides a convenient and effective alternative for laboratory-scale synthesis. This guide provides the necessary technical details and safety information to enable researchers and drug development professionals to successfully perform this important chemical transformation.

References

- 1. guidechem.com [guidechem.com]

- 2. njhjchem.com [njhjchem.com]

- 3. prepchem.com [prepchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. chem.wisc.edu [chem.wisc.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxybenzyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzyl alcohol, a substituted aromatic alcohol, serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. Its unique structural features, combining a reactive benzylic alcohol moiety with an ethoxy group, impart specific physical and chemical properties that are advantageous for various synthetic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxybenzyl alcohol, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications, with a particular focus on its role in the development of therapeutic agents.

Physical and Chemical Properties

The physical and chemical properties of 4-Ethoxybenzyl alcohol are summarized in the tables below, providing a convenient reference for laboratory and developmental work.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 27-34 °C | [4][5][6][7] |

| Boiling Point | 273 °C (at 760 mmHg); 153-154 °C (at 25 Torr) | [5][7] |

| Density | ~1.05 g/cm³ (rough estimate) | [8] |

| Refractive Index (n²⁰/D) | 1.535 | [4][5][8] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol (B145695). The ethoxy group enhances its solubility in organic solvents. | [1][8] |

Spectroscopic Data

| Spectrum Type | Key Data |

| ¹H NMR | Spectral data available, but specific peak assignments require further analysis from raw data sources. |

| ¹³C NMR | Spectral data available, but specific peak assignments require further analysis from raw data sources. |

| Infrared (IR) | The NIST WebBook provides a gas-phase IR spectrum for p-Ethoxybenzyl alcohol. |

Experimental Protocols

Synthesis of 4-Ethoxybenzyl Alcohol

The most common and efficient method for the synthesis of 4-Ethoxybenzyl alcohol is the reduction of 4-ethoxybenzaldehyde (B43997). Two detailed protocols are provided below.

Protocol 1: Reduction with Sodium Borohydride (B1222165)

This method is suitable for laboratory-scale synthesis.

-

Materials:

-

4-ethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Absolute ethanol

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-ethoxybenzaldehyde (e.g., 3.3 g, 22 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

-

To this solution, add sodium borohydride (e.g., 830 mg, 22 mmol) portion-wise while stirring at room temperature.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by pouring the mixture into dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-Ethoxybenzyl alcohol by silica (B1680970) gel column chromatography.[9]

-

Protocol 2: Catalytic Hydrogenation

This method is often employed for larger-scale industrial production.

-

Materials:

-

4-ethoxybenzaldehyde

-

Anhydrous ethanol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 4-ethoxybenzaldehyde (e.g., 150 kg) in anhydrous ethanol (e.g., 400 kg) in a suitable hydrogenation reactor.

-

Add the Pd/C catalyst (e.g., 1.5 kg) to the solution.

-

Pressurize the reactor with hydrogen gas and heat the mixture to reflux.

-

Maintain the reaction under a hydrogen atmosphere for a specified time (e.g., 6 hours), monitoring the reaction progress.

-

After the reaction is complete, cool the reactor and carefully filter off the catalyst.

-

Remove the solvent from the filtrate by distillation under reduced pressure to yield 4-Ethoxybenzyl alcohol.[10]

-

Chemical Reactivity and Stability

4-Ethoxybenzyl alcohol exhibits reactivity typical of a primary benzylic alcohol. The presence of the electron-donating ethoxy group at the para position can influence the reactivity of the aromatic ring and the benzylic position.

-

Oxidation: The primary alcohol functional group can be oxidized to form 4-ethoxybenzaldehyde or further to 4-ethoxybenzoic acid, depending on the oxidizing agent and reaction conditions.

-

Etherification and Esterification: The hydroxyl group can readily undergo etherification and esterification reactions with suitable electrophiles.[1]

-

Nucleophilic Substitution: As a benzylic alcohol, the hydroxyl group can be activated and undergo nucleophilic substitution reactions. The stability of the resulting benzylic carbocation is enhanced by the para-ethoxy group.

-

Stability: 4-Ethoxybenzyl alcohol is generally stable under normal conditions. However, it can be sensitive to oxidation.[1] It is advisable to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Applications in Drug Development

A significant application of 4-Ethoxybenzyl alcohol is as a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[10] The synthesis of Dapagliflozin involves the coupling of a protected glucose derivative with an aglycone, for which 4-Ethoxybenzyl alcohol serves as a crucial precursor.

Visualizations

Experimental Workflow: Synthesis and Purification of 4-Ethoxybenzyl Alcohol

Caption: A generalized workflow for the synthesis and purification of 4-Ethoxybenzyl alcohol.

Signaling Pathway: Mechanism of Action of SGLT2 Inhibitors

As 4-Ethoxybenzyl alcohol is a precursor to the SGLT2 inhibitor Dapagliflozin, understanding the downstream signaling pathway of this class of drugs is crucial for drug development professionals. SGLT2 inhibitors have been shown to modulate several inflammatory pathways, including the NLRP3 inflammasome and Toll-like receptor 4 (TLR-4) signaling, and activate AMP-activated protein kinase (AMPK), which in turn suppresses pro-inflammatory pathways.[11]

Caption: Simplified signaling pathway of SGLT2 inhibitors, highlighting their anti-inflammatory effects.

Conclusion

4-Ethoxybenzyl alcohol is a versatile and valuable building block in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and reliable intermediate. A thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in research and development, contributing to the advancement of new therapeutic agents and other fine chemicals.

References

- 1. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]

- 2. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzyl alcohol, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. parchem.com [parchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 4-Ethoxybenzyl alcohol | 6214-44-4 | FE70748 | Biosynth [biosynth.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 6214-44-4 CAS MSDS (4-ETHOXYBENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethoxybenzyl alcohol CAS number and molecular weight

An In-depth Technical Guide to 4-Ethoxybenzyl Alcohol

This technical guide provides comprehensive information on 4-Ethoxybenzyl alcohol, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization.

Core Chemical Data

4-Ethoxybenzyl alcohol is an aromatic alcohol that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 6214-44-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O₂ | [2][4][5] |

| Molecular Weight | 152.19 g/mol | [3][4][5][6] |

| IUPAC Name | (4-ethoxyphenyl)methanol | [2][5] |

| Appearance | White to light yellow powder or liquid | [7] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 273 °C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-Ethoxybenzyl alcohol are crucial for its application in research and development.

Synthesis of 4-Ethoxybenzyl Alcohol

Two common methods for the synthesis of 4-Ethoxybenzyl alcohol are outlined below.

Method 1: Reduction of 4-Ethoxybenzaldehyde (B43997)

This protocol involves the reduction of 4-ethoxybenzaldehyde using sodium borohydride (B1222165).

-

Materials:

-

4-ethoxybenzaldehyde (3.3 g, 22 mmol)

-

Sodium borohydride (830 mg, 22 mmol)

-

Absolute ethanol (B145695) (25 mL)

-

Dilute hydrochloric acid

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for chromatography

-

-

Procedure:

-

Combine 4-ethoxybenzaldehyde, sodium borohydride, and absolute ethanol in a suitable reaction vessel.[1]

-

Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1]

-

Pour the reaction mixture into dilute hydrochloric acid and extract the aqueous phase with ethyl acetate twice.[1]

-

Combine the organic phases and dry over magnesium sulfate.[1]

-

Evaporate the solvent under reduced pressure.[1]

-

Purify the crude product by silica gel chromatography to yield 4-ethoxybenzyl alcohol.[1]

-

Method 2: Two-Step Synthesis from 4-Methylphenol

This industrial-scale synthesis involves the preparation of an intermediate, 4-ethoxybenzaldehyde, followed by its reduction.

-

Step 1: Preparation of 4-Ethoxybenzaldehyde

-

Combine 122 kg of 4-methylphenol, 800 kg of diethyl carbonate, 220 kg of potassium carbonate, and 170 kg of tetrabutylammonium (B224687) bromide.[7]

-

Heat the mixture to 130 °C and maintain the reaction for 10 hours.[7]

-

After the reaction, filter out the solid components.[7]

-

Recover unreacted diethyl carbonate under reduced pressure.[7]

-

Add 400 kg of water to the residue and extract with 300 kg of ethyl acetate.[7]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and recover the solvent.[7]

-

Purify by reduced pressure distillation to obtain 4-ethoxybenzaldehyde.[7]

-

-

Step 2: Preparation of 4-Ethoxybenzyl Alcohol

-

Dissolve 150 kg of 4-ethoxybenzaldehyde in 400 kg of anhydrous ethanol.[7]

-

Add 1.5 kg of Palladium on carbon (Pd/C) as a catalyst.[7]

-

Introduce hydrogen gas (H₂) and heat the mixture to reflux for 6 hours.[7]

-

After the reaction, filter to remove the catalyst.[7]

-

Recover the solvent from the filtrate under reduced pressure to obtain 4-ethoxybenzyl alcohol.[7]

-

Purification by Recrystallization

A general procedure for the purification of benzyl (B1604629) alcohols, adaptable for 4-Ethoxybenzyl alcohol, is recrystallization.

-

Materials:

-

Crude 4-Ethoxybenzyl alcohol

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve the crude 4-Ethoxybenzyl alcohol in a minimal amount of hot ethanol.[2]

-

Slowly add hot deionized water to the solution until a slight turbidity persists.[2]

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[2]

-

Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[2]

-

Wash the crystals with a small amount of an ice-cold water-ethanol mixture.[2]

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[2]

-

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of 4-Ethoxybenzyl alcohol.

Caption: Workflow for the synthesis and purification of 4-Ethoxybenzyl alcohol.

Caption: Analytical methods for the characterization of 4-Ethoxybenzyl alcohol.

References

Spectroscopic data for 4-Ethoxybenzyl alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethoxybenzyl Alcohol

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The guide is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization and quality control. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Ethoxybenzyl alcohol (CAS No: 6214-44-4; Molecular Formula: C₉H₁₂O₂; Molecular Weight: 152.19 g/mol ).[1][2]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |

| 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |

| 4.55 | Singlet | 2H | -CH ₂OH |

| 4.00 | Quartet | 2H | -OCH ₂CH₃ |

| 2.05 | Singlet | 1H | -CH₂OH |

| 1.39 | Triplet | 3H | -OCH₂CH ₃ |

| Solvent: CDCl₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C -O (aromatic) |

| 133.5 | C -CH₂OH (aromatic) |

| 128.8 | C H (aromatic, ortho to -CH₂OH) |

| 114.5 | C H (aromatic, ortho to -OCH₂CH₃) |

| 64.9 | -C H₂OH |

| 63.4 | -OC H₂CH₃ |

| 14.8 | -OCH₂C H₃ |

| Solvent: CDCl₃. Data is inferred from typical values for similar structures and may vary slightly based on experimental conditions. |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Broad, Strong | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1610, 1510 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-O stretch (primary alcohol) |

| Sample Preparation: Thin film or KBr pellet.[1] |

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₂OH]⁺ |

| 107 | Medium | [M - OCH₂CH₃]⁺ |

| 95 | Medium | [C₆H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| Ionization Method: Electron Ionization (EI).[1][2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of 4-Ethoxybenzyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][4]

-

For ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

-

The sample is placed in a clean, dry 5 mm NMR tube.[3]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.[4][5]

-

Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.

-

-

Data Acquisition :

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable field.[3]

-

The magnetic field is "shimmed" to maximize its homogeneity, which results in sharper spectral lines.[3]

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

The FID is then Fourier transformed to produce the NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :[6]

-

Dissolve a small amount (a few milligrams) of 4-Ethoxybenzyl alcohol in a volatile solvent like methylene (B1212753) chloride or acetone.[6]

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[6]

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

-

For volatile compounds like 4-Ethoxybenzyl alcohol, the sample is vaporized in a vacuum.[7]

-

In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7][8]

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated by an electric field.[7]

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[7]

-

A detector measures the abundance of ions at each m/z value.[7]

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Ethoxybenzyl alcohol.

Caption: General workflow for spectroscopic analysis of 4-Ethoxybenzyl alcohol.

References

- 1. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Ethoxybenzyl alcohol [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility Profile of 4-Ethoxybenzyl Alcohol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethoxybenzyl alcohol (CAS 6214-44-4), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a consolidated resource on its solubility in various organic solvents, alongside standardized experimental protocols for solubility determination.

Executive Summary

4-Ethoxybenzyl alcohol is an aromatic alcohol whose solubility is crucial for its application in synthesis, purification, and formulation. This guide summarizes the available quantitative and qualitative solubility data for 4-Ethoxybenzyl alcohol. Due to the limited availability of specific quantitative data, this guide also includes solubility information for the closely related compound, 4-Methoxybenzyl alcohol, to provide a comparative framework. Furthermore, detailed methodologies for solubility determination are presented to aid in generating further data. A workflow for the utilization of 4-Ethoxybenzyl alcohol in the synthesis of a key intermediate for the antidiabetic drug Dapagliflozin is also provided.

Solubility Data

The solubility of 4-Ethoxybenzyl alcohol in various solvents is a critical parameter for its use in chemical reactions and purification processes such as recrystallization. The following tables summarize the available data.

Quantitative Solubility of 4-Ethoxybenzyl Alcohol

Only limited quantitative solubility data for 4-Ethoxybenzyl alcohol is publicly available. The known value for its solubility in water is presented below.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 9.7[1] |

Qualitative Solubility of 4-Ethoxybenzyl Alcohol

Qualitative descriptions of the solubility of 4-Ethoxybenzyl alcohol in organic solvents have been reported.

| Solvent | Solubility Description |

| Methanol | Almost transparent |

Comparative Qualitative Solubility of 4-Methoxybenzyl Alcohol

For comparative purposes, the qualitative solubility of the structurally similar 4-Methoxybenzyl alcohol is provided below. It is important to note that while these similarities are informative, they are not a direct substitute for experimental data on 4-Ethoxybenzyl alcohol.

| Solvent | Solubility Description |

| Alcohol | Freely soluble |

| Diethyl Ether | Freely soluble |

| Water | Insoluble |

Experimental Protocols for Solubility Determination

Standardized methods are essential for generating reliable and comparable solubility data. The following is a general experimental protocol for determining the solubility of a solid organic compound like 4-Ethoxybenzyl alcohol in an organic solvent.

Materials and Equipment

-

4-Ethoxybenzyl alcohol (solid)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

General Procedure for Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 4-Ethoxybenzyl alcohol to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the constant temperature to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter (of a material compatible with the solvent) into a clean vial to remove any undissolved solid.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent. Analyze the concentration of 4-Ethoxybenzyl alcohol in the diluted solution using a calibrated HPLC or GC method.

-

Calculation: Calculate the solubility in g/L or other desired units based on the measured concentration and the dilution factor.

Application in Synthesis: A Workflow Example

4-Ethoxybenzyl alcohol is a valuable intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of intermediates for Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The following diagram illustrates a simplified workflow for a key synthetic step.

Caption: Synthetic workflow for a Dapagliflozin intermediate.

Conclusion

This technical guide consolidates the currently available solubility data for 4-Ethoxybenzyl alcohol and provides a framework for its application and further study. While there is a clear need for more extensive quantitative solubility data in a wider range of organic solvents, the information and protocols presented herein offer a valuable resource for researchers and professionals in the field. The provided workflow highlights the practical importance of this compound in pharmaceutical synthesis.

References

Data Presentation: Physical Properties of 4-Ethoxybenzyl Alcohol

An In-depth Technical Guide to the Physical Properties of 4-Ethoxybenzyl Alcohol

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Ethoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical constants, detailed experimental protocols for their determination, and a logical workflow for compound identification.

The following table summarizes the reported melting and boiling points for 4-Ethoxybenzyl alcohol from various sources. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value | Pressure Conditions |

| Melting Point | 27 °C | Ambient |

| 29 °C[1] | Ambient | |

| 32-34 °C[2][3] | Ambient | |

| 33 °C[4] | Ambient | |

| Boiling Point | 153-154 °C[5][6] | 25 Torr |

| 272-274 °C[2] | Ambient | |

| 273 °C[3] | Ambient |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for assessing the purity and identity of a chemical compound.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[7][8]

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup.[7][10]

-

Glass capillary tubes (sealed at one end).[7]

-

Thermometer.

-

Mortar and pestle (if sample needs to be pulverized).

Procedure:

-

Sample Preparation: Ensure the 4-Ethoxybenzyl alcohol sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to compact the sample, aiming for a column height of about 3 mm.[10]

-

Initial Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to establish an approximate melting range.[7][11]

-

Precise Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Set the starting temperature to about 10-20°C below the approximate melting point found in the rapid run.

-

Heat the sample slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]

-

-

Mixed Melting Point for Identification: To confirm the identity of an unknown sample suspected to be 4-Ethoxybenzyl alcohol, a 1:1 mixture with a known, pure sample of 4-Ethoxybenzyl alcohol is prepared.[11] If the melting point of the mixture does not change and remains sharp, the unknown is identical to the known sample.[10] A depression or broadening of the melting point indicates the samples are different.[10]

Boiling Point Determination (Micro Method)

For small quantities of liquid, the micro-boiling point method is effective. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

-

Small test tube or fusion tube.

-

Capillary tube (sealed at one end).

-

Thermometer.

-

Heating bath (e.g., Thiele tube with mineral oil or an aluminum block on a hot plate).[12][13]

Procedure:

-

Setup: Place a few milliliters of the liquid 4-Ethoxybenzyl alcohol into the test tube. Attach the test tube to a thermometer using a rubber band or thread.[12]

-

Capillary Insertion: Place the capillary tube (sealed end up) into the liquid within the test tube.[12]

-

Heating: Immerse the assembly into the heating bath. Heat the bath gently and uniformly.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, this stream will become rapid and continuous.[12]

-

Measurement: Remove the heat source once a vigorous stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[12] This occurs when the external pressure equals the vapor pressure of the liquid.

Visualizations

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying an unknown solid compound using the mixed melting point technique.

Caption: Workflow for mixed melting point analysis.

References

- 1. 4-Ethoxybenzyl Alcohol | 6214-44-4 | TCI AMERICA [tcichemicals.com]

- 2. 4-Ethoxybenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]

- 3. parchem.com [parchem.com]

- 4. 4-ethoxybenzyl alcohol [stenutz.eu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Uncharted Territory: The Biological Activities of 4-Ethoxybenzyl Alcohol Derivatives Remain Largely Unexplored

Despite its utility as a synthetic intermediate in the pharmaceutical industry, a comprehensive review of the scientific literature reveals a significant gap in the exploration of the direct biological activities of 4-ethoxybenzyl alcohol derivatives. While related compounds have demonstrated a range of pharmacological effects, dedicated studies on derivatives of 4-ethoxybenzyl alcohol are notably absent from publicly available research, hindering a full understanding of their therapeutic potential.

4-Ethoxybenzyl alcohol itself is a known precursor in the synthesis of various compounds, including the SGLT2 inhibitor dapagliflozin, used in the treatment of type 2 diabetes. This role as a building block suggests that the 4-ethoxybenzyl moiety is compatible with biological systems. However, this has not translated into a broad investigation of its derivatives for their own intrinsic bioactivities.

Current research provides glimpses into the potential of structurally similar molecules. For instance, derivatives of the closely related 4-methoxybenzyl alcohol have been investigated for antimicrobial and anticancer properties. Studies on 4-hydroxybenzyl alcohol have revealed antioxidant, anti-inflammatory, and neuroprotective effects. These findings hint at the possible, yet unconfirmed, pharmacological landscape that derivatives of 4-ethoxybenzyl alcohol might occupy.

The absence of dedicated research on 4-ethoxybenzyl alcohol derivatives means that crucial data for a technical guide, such as quantitative biological activity, detailed experimental protocols, and associated signaling pathways, is not available. The scientific community has yet to synthesize and screen a significant number of these derivatives to determine their potential efficacy in areas such as infectious diseases, oncology, or inflammatory conditions.

This lack of information presents both a challenge and an opportunity for researchers in drug discovery and development. The field is open for the systematic synthesis and evaluation of 4-ethoxybenzyl alcohol derivatives to uncover novel therapeutic agents. Future studies could explore a variety of structural modifications, such as the formation of ethers, esters, and the incorporation of the 4-ethoxybenzyl group into heterocyclic scaffolds, to probe their interactions with various biological targets.

Until such research is undertaken and published, a comprehensive technical guide on the biological activities of 4-ethoxybenzyl alcohol derivatives cannot be compiled. The potential of this class of compounds remains a promising but as yet unwritten chapter in medicinal chemistry.

An In-depth Technical Guide to 4-Ethoxybenzyl Alcohol

This technical guide provides a comprehensive overview of 4-ethoxybenzyl alcohol, a versatile aromatic alcohol with significant applications in organic synthesis and pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Nomenclature and Identification

-

Synonyms: 4-Ethoxybenzyl alcohol, p-Ethoxybenzyl alcohol, Benzenemethanol, 4-ethoxy-, 4-Ethoxybenzenemethanol, (4-Ethoxyphenyl)methanol #, [4-(ethyloxy)phenyl]methanol, (4-ethoxyphenyl)methan-1-ol[2][3][4][5]

Chemical and Physical Properties

The following table summarizes the key quantitative data for 4-ethoxybenzyl alcohol.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3][6][7] |

| Molecular Weight | 152.19 g/mol | [1][3][6][7] |

| CAS Number | 6214-44-4 | [1][2][3] |

| Melting Point | 27 °C | [4][6] |

| Boiling Point | 153-154 °C @ 25 Torr | [4] |

| InChI | 1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | [1][3][4] |

| InChIKey | UKFLLQIRBABMKF-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | CCOCc1ccc(CO)cc1 | [4][6] |

Experimental Protocols: Synthesis of 4-Ethoxybenzyl Alcohol

4-Ethoxybenzyl alcohol is commonly synthesized through the reduction of 4-ethoxybenzaldehyde (B43997). Below are detailed methodologies for common laboratory and potential scale-up syntheses.

1. Synthesis via Sodium Borohydride (B1222165) Reduction [8]

-

Materials:

-

4-ethoxybenzaldehyde (3.3 g, 22 mmol)

-

Sodium borohydride (830 mg, 22 mmol)

-

Absolute ethanol (B145695) (25 mL)

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Combine 4-ethoxybenzaldehyde and sodium borohydride in absolute ethanol.

-

Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Separate the organic phase and perform two additional extractions of the aqueous phase with ethyl acetate.

-

Combine all organic phases and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting product by silica (B1680970) gel chromatography to yield 4-ethoxybenzyl alcohol.

-

2. Synthesis via Catalytic Hydrogenation [9]

-

Materials:

-

4-ethoxybenzaldehyde (150 kg)

-

Anhydrous ethanol (400 kg)

-

Palladium on carbon (Pd/C, 1.5 kg)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 4-ethoxybenzaldehyde in anhydrous ethanol in a suitable reactor.

-

Add the Pd/C catalyst to the solution.

-

Introduce hydrogen gas into the reactor.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Recover the solvent from the filtrate by distillation under reduced pressure to obtain 4-ethoxybenzyl alcohol as a light yellow liquid (Yield: 99%).

-

Applications in Pharmaceutical Synthesis

4-Ethoxybenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals.[3] Its derivatives have shown potential in treating neurological disorders, inflammatory conditions, and infectious diseases.[3] A notable application is in the preparation of intermediates for Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes.[9]

Below is a logical workflow illustrating the role of 4-ethoxybenzyl alcohol in the synthesis of a Dapagliflozin intermediate.[9]

References

- 1. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. parchem.com [parchem.com]

- 6. biosynth.com [biosynth.com]

- 7. 4-Ethoxybenzyl alcohol/CAS:6214-44-4-HXCHEM [hxchem.net]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: Safety and Handling of 4-Ethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Ethoxybenzyl alcohol (CAS No. 6214-44-4), a key intermediate in pharmaceutical synthesis. The following sections detail toxicological properties, handling precautions, emergency procedures, and storage requirements to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Ethoxybenzyl alcohol is presented below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 32-34 °C | [1] |

| Boiling Point | 273 °C | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Soluble in methanol | [1] |

| pKa | 14.54 ± 0.10 (Predicted) | [1] |

Toxicological Data and Hazard Identification

4-Ethoxybenzyl alcohol is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Experimental Protocols

Detailed toxicological studies specific to 4-Ethoxybenzyl alcohol are not widely published. However, the assessment of its toxicological profile would typically follow standardized OECD guidelines. The methodologies for key toxicological endpoints are outlined below as representative experimental protocols.

Acute Oral Toxicity (Following OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, rats of a standard laboratory strain are used. Animals are young, healthy adults of one sex (usually females, as they are often slightly more sensitive).

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage using a suitable vehicle. If a vehicle is used, its toxic characteristics should be known. The volume administered is kept as low as possible.

-

Procedure: Dosing is initiated at a starting dose level selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). A group of animals is dosed at the selected level. The outcome (mortality or survival) determines the next dose level. If no mortality is observed, a higher dose is used for the next group. If mortality occurs, a lower dose is used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used. The skin of the animals should be healthy and intact.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving.

-

Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is covered with a porous gauze dressing and non-irritating tape.[4]

-

Exposure: The exposure duration is typically 24 hours.[3]

-

Procedure: A limit test is often performed first at a dose of 2000 mg/kg. If no mortality or compound-related effects are observed, no further testing is needed. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.[3] Body weights are recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch. The patch is secured with non-irritating tape.

-

Exposure: The exposure period is typically 4 hours. After exposure, the residual test substance is removed.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Eye Irritation (Following OECD Guideline 405)

This test assesses the potential for a substance to cause eye irritation or damage.

-

Test Animal: Healthy, adult albino rabbits are used.

-

Procedure: A small amount (0.1 mL of liquid or not more than 100 mg of a solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The reactions of the cornea, iris, and conjunctivae are scored. The reversibility of any observed lesions is also assessed.

Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and maintain the integrity of 4-Ethoxybenzyl alcohol.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid ingestion and inhalation.[5]

-

Wash hands thoroughly after handling.[3]

-

Use in a well-ventilated area, preferably in a fume hood.[6]

-

Keep away from sources of ignition.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[5][6]

-

Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[5]

-

Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, strong oxidizing agents, and strong reducing agents.[3]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure to 4-Ethoxybenzyl alcohol.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

-

Specific Hazards: Not flammable or combustible under normal conditions.[5] Hazardous decomposition products formed under fire conditions include carbon oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][5]

Accidental Release Measures

The following workflow details the steps for safely handling a spill of 4-Ethoxybenzyl alcohol.

Disposal Considerations

Dispose of 4-Ethoxybenzyl alcohol and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to use a licensed professional waste disposal service.

This technical guide is intended to provide comprehensive safety and handling information for 4-Ethoxybenzyl alcohol. It is imperative that all users are familiar with this information and adhere to safe laboratory practices. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

4-Ethoxybenzyl Alcohol: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Ethoxybenzyl alcohol, a significant aromatic alcohol with applications in pharmaceutical synthesis and other chemical industries. The document details its discovery, natural occurrence, and established synthetic methodologies. Quantitative data is presented in structured tables for clarity, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and experimental workflows, offering a clear and concise reference for professionals in the field.

Introduction

4-Ethoxybenzyl alcohol, with the chemical formula C₉H₁₂O₂, is an organic compound characterized by a benzene (B151609) ring substituted with an ethoxy group and a hydroxymethyl group at the para (1,4) positions.[1][2] Its versatile chemical nature makes it a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). This guide focuses on two primary aspects of 4-Ethoxybenzyl alcohol: its initial discovery and synthesis, and its presence in the natural world.

Discovery and Synthesis

Modern synthetic methods for 4-Ethoxybenzyl alcohol are well-established and can be broadly categorized into two main approaches: the reduction of 4-ethoxybenzaldehyde (B43997) and a two-step synthesis starting from 4-methylphenol.

Synthesis via Reduction of 4-Ethoxybenzaldehyde

A common and efficient method for the preparation of 4-Ethoxybenzyl alcohol involves the reduction of the corresponding aldehyde, 4-ethoxybenzaldehyde. This can be achieved using various reducing agents.

A widely used laboratory-scale synthesis utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent.

Experimental Protocol:

-

Dissolve 4-ethoxybenzaldehyde (3.3 g, 22 mmol) in absolute ethanol (B145695) (25 mL).

-

Add sodium borohydride (830 mg, 22 mmol) to the solution.

-

Stir the mixture at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into dilute hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (B1210297) (2x).

-

Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting product by silica (B1680970) gel chromatography to yield 4-ethoxybenzyl alcohol.[3]

For larger-scale industrial production, catalytic hydrogenation of 4-ethoxybenzaldehyde is often preferred.

Experimental Protocol:

-

Dissolve 4-ethoxybenzaldehyde (150 kg) in anhydrous ethanol (400 kg).

-

Add 1.5 kg of Palladium on carbon (Pd/C) catalyst.

-

Introduce hydrogen gas (H₂) and heat the mixture to reflux for 6 hours.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Recover the solvent from the filtrate under reduced pressure.

-

Purify the product by distillation under reduced pressure to obtain 4-Ethoxybenzyl alcohol.[4]

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Starting Material | 4-Ethoxybenzaldehyde | 4-Ethoxybenzaldehyde |

| Reagents | Sodium borohydride, Ethanol, HCl | H₂, Pd/C, Ethanol |

| Scale | Laboratory | Industrial |

| Yield | High | 99%[4] |

Table 1: Comparison of Synthetic Methods via Reduction.

Caption: Synthetic pathways for 4-Ethoxybenzyl alcohol via reduction.

Two-Step Synthesis from 4-Methylphenol

An alternative synthetic route begins with 4-methylphenol and proceeds through the intermediate 4-ethoxybenzaldehyde.

Experimental Protocol:

Step 1: Preparation of 4-ethoxybenzaldehyde

-

Combine 4-methylphenol (122 kg), diethyl carbonate (800 kg), potassium carbonate (220 kg), and tetrabutylammonium (B224687) bromide (170 kg).

-

Heat the mixture to 130°C and maintain the reaction for 10 hours.

-

After the reaction, filter to remove solid components.

-

Recover unreacted diethyl carbonate under reduced pressure.

-

Add 400 kg of water to the residue and extract with 300 kg of ethyl acetate.

-

Dry the organic extract with anhydrous sodium sulfate, filter, and recover the solvent.

-

Purify the resulting product by distillation under reduced pressure to obtain 4-ethoxybenzaldehyde.[4]

Step 2: Preparation of 4-Ethoxybenzyl alcohol

This step follows the catalytic hydrogenation protocol described in section 2.1.2.

| Parameter | Value |

| Starting Material | 4-Methylphenol |

| Intermediate | 4-Ethoxybenzaldehyde |

| Final Product | 4-Ethoxybenzyl alcohol |

| Yield (Step 1) | 91%[4] |

| Yield (Step 2) | 99%[4] |

Table 2: Quantitative Data for the Two-Step Synthesis.

Caption: Two-step synthesis of 4-Ethoxybenzyl alcohol from 4-methylphenol.

Natural Occurrence

4-Ethoxybenzyl alcohol has been reported to occur in nature, specifically in the marine red algae of the genus Haraldiophyllum.[1] However, detailed studies on its isolation, characterization, and quantification from this natural source are not extensively documented in publicly available literature. The field of marine natural products is vast, and many compounds are identified in initial screenings without exhaustive follow-up studies on their biosynthesis or ecological roles.

The genus Haraldiophyllum is a group of red algae found in various marine environments.[5][6] The secondary metabolites of marine algae are diverse and can include terpenes, alkaloids, and phenolic compounds.[7][8][9][10] The presence of 4-Ethoxybenzyl alcohol in Haraldiophyllum suggests a biosynthetic pathway capable of producing this specific aromatic alcohol.

Further research is required to elucidate the biosynthetic pathway of 4-Ethoxybenzyl alcohol in Haraldiophyllum and to determine its concentration and potential biological activity within the organism and its ecosystem.

Conclusion

4-Ethoxybenzyl alcohol is a compound of significant interest in synthetic and pharmaceutical chemistry. While its initial discovery is not clearly documented, modern synthetic methods provide efficient and high-yield pathways for its production. Its reported natural occurrence in the marine alga Haraldiophyllum opens avenues for future research into its biosynthesis and ecological significance. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

- 6. Haraldiophyllum hawaiiense sp. nov. (Delesseriaceae, Rhodophyta): a new mesophotic genus record for the Hawaiian Islands [e-algae.org]

- 7. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Role of 4-Ethoxybenzyl Alcohol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzyl alcohol is a versatile aromatic alcohol that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its structural features, including a reactive benzylic hydroxyl group and an ethoxy-substituted aromatic ring, make it a valuable synthon for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 4-ethoxybenzyl alcohol and its derivatives in pharmaceutical synthesis, with a focus on the preparation of intermediates for SGLT2 inhibitors and its potential application as a protecting group.

Application 1: Synthesis of a Key Intermediate for Dapagliflozin

4-Ethoxybenzyl alcohol is a crucial precursor in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] The synthesis involves the preparation of a diarylmethane core structure. A common strategy is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with a substituted benzoyl chloride, followed by reduction of the resulting ketone.

Protocol 1: Friedel-Crafts Acylation to Synthesize (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855)

This protocol details the synthesis of a key ketone intermediate for Dapagliflozin via a Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Workflow:

Caption: Workflow for the synthesis of the Dapagliflozin ketone intermediate.

-

Preparation of 5-bromo-2-chlorobenzoyl chloride:

-

In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry dichloromethane (B109758) (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.0 eq) to the suspension at room temperature.

-

Stir the mixture overnight at room temperature until a clear solution is formed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which can be used directly in the next step.

-

-

Friedel-Crafts Acylation:

-

In a separate flask, dissolve phenetole (1.0 eq) in dry DCM and cool the solution to -5 °C in an ice-salt bath.

-

Add anhydrous aluminum chloride (AlCl₃, 1.05 eq) portion-wise, maintaining the temperature at -5 °C. Stir for 30 minutes.

-

Slowly add a solution of the previously prepared 5-bromo-2-chlorobenzoyl chloride in dry DCM to the reaction mixture.

-

Allow the reaction to warm to 0-10 °C and stir for 1 hour. Monitor the reaction progress by HPLC or TLC.

-

-

Work-up and Purification:

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica (B1680970) gel or by recrystallization from ethanol (B145695) to yield pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1]

-

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield | Reference |

| 5-bromo-2-chlorobenzoic acid | 235.45 | 1.0 | - | [1] |

| Oxalyl chloride | 126.93 | 1.0 | - | [1] |

| Phenetole | 122.16 | 1.0 | - | [1] |

| Aluminum chloride | 133.34 | 1.05 | - | [1] |

| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 339.61 | - | 60-84% | [1][2] |

Protocol 2: Reduction of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This protocol describes the reduction of the ketone intermediate to the corresponding diarylmethane, a direct precursor to the aglycone of Dapagliflozin.

Experimental Workflow:

Caption: Workflow for the reduction of the ketone intermediate.

Methodology: [3]

-

Reaction Setup:

-

Dissolve (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a 1:2 mixture of dry 1,2-dichloroethane (B1671644) and acetonitrile.

-

Cool the solution in an ice bath.

-

Add triethylsilane (Et₃SiH, 2.4 eq) to the solution.

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.15 eq).

-

-

Reaction Execution:

-

Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC or HPLC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench by adding 7N aqueous potassium hydroxide (B78521) (KOH).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with 2N KOH and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield | Reference |

| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 339.61 | 1.0 | - | [3] |

| Triethylsilane | 116.28 | 2.4 | - | [3] |

| Boron trifluoride diethyl etherate | 141.93 | 1.15 | - | [3] |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 325.62 | - | High | [3] |

Application 2: 4-Ethoxybenzyl (EEB) Ether as a Protecting Group for Alcohols

The 4-ethoxybenzyl group, analogous to the widely used 4-methoxybenzyl (PMB) group, can serve as a reliable protecting group for alcohols in multi-step pharmaceutical synthesis.[4] Its introduction is typically straightforward, and its removal can be achieved under specific conditions that are orthogonal to many other protecting groups.

Protocol 3: Protection of an Alcohol with a 4-Ethoxybenzyl (EEB) Group